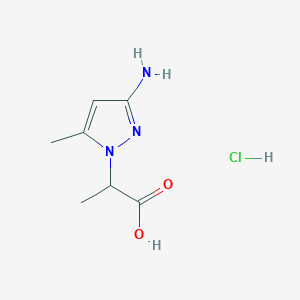

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a pyrazole derivative characterized by a propanoic acid backbone substituted at the 2-position with a 3-amino-5-methyl-pyrazole moiety.

Key properties from available data ():

- Molecular formula: Likely C₇H₁₀ClN₃O₂ (exact formula requires confirmation).

Properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4-3-6(8)9-10(4)5(2)7(11)12;/h3,5H,1-2H3,(H2,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKFAOKPPTUXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions to form the hydrochloride salt . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions may vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as an essential building block in synthesizing more complex heterocyclic systems. Its unique structure allows for various chemical modifications, making it versatile in organic synthesis.

- Reactions: It can undergo oxidation, reduction, and substitution reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

2. Biology:

- Biological Activity: Preliminary studies indicate that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. It has shown effectiveness against various bacterial strains and human tumor cell lines such as HeLa and HCT116.

- Mechanism of Action: The biological effects are primarily attributed to enzyme inhibition and receptor binding, which can alter cellular signaling pathways.

3. Medicine:

- Drug Development: Ongoing research is focused on its potential as a lead compound in antibiotic development targeting resistant bacterial strains, anticancer therapeutics, and anti-inflammatory drugs . Its ability to inhibit specific enzymes may be leveraged in creating new treatment options for various diseases.

4. Industry:

- Material Development: The compound is utilized in developing new materials and as a catalyst in various chemical processes, showcasing its industrial relevance.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against multiple bacterial strains, suggesting its potential for antibiotic development.

Anticancer Properties

Research indicates that 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride may inhibit cancer cell proliferation. Studies have shown effectiveness against human cancer cell lines, highlighting its promise in oncology.

Anti-inflammatory Effects

There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibiotic Development: Research has focused on modifying the compound to enhance its efficacy against resistant bacterial strains.

- Cancer Therapeutics: Investigations into its mechanism of action have revealed potential pathways through which it may inhibit tumor growth.

- Anti-inflammatory Drugs: Studies are ongoing to evaluate its effectiveness in reducing inflammation in various models of disease.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomer: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

This compound (CAS 1019620-13-3) differs by the pyrazole substitution at the 3-position of the propanoic acid chain. Key distinctions include:

The substitution position significantly impacts physicochemical properties. For instance, the 2-substituted derivative may exhibit altered solubility or crystallinity due to steric effects, while the 3-substituted analog’s commercial availability suggests optimized synthesis routes or demand in research .

Pyrazole-Propanoic Acid Derivatives in Agrochemicals

Propanoic acid derivatives with pyrazole or heterocyclic substitutions are prominent in agrochemicals. Examples from include:

Key Differences :

- Functional Groups: Haloxyfop and Fluazifop feature phenoxy-pyridine substituents, enhancing lipid solubility and herbicidal activity.

- Acid Backbone: All share a propanoic acid moiety, but substituent variations dictate biological targets and environmental stability.

Hydrogen-Bonding Patterns and Crystallinity

Hydrogen-bonding networks, critical for crystal packing and solubility, differ between pyrazole derivatives. highlights that amino and carboxyl groups in the target compound can form R₂²(8) motifs (cyclic dimeric hydrogen bonds), whereas herbicidal analogs like Haloxyfop may adopt linear chains due to aromatic substituents . Such differences influence bioavailability and formulation strategies.

Tables for Comparative Analysis

Table 1: Structural and Commercial Comparison of Pyrazole-Propanoic Acid Derivatives

Biological Activity

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-amino-5-methylpyrazol-1-yl)propanoic acid; hydrochloride. Its molecular formula is , with a molecular weight of approximately 189.64 g/mol. The structure includes a pyrazole ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It can bind to various receptors, altering their activity and influencing signaling pathways.

Biological Activities

Research indicates several promising biological activities of this compound:

1. Antimicrobial Activity

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

2. Anticancer Properties

- Preliminary investigations suggest that the compound may have anticancer effects, potentially inhibiting the proliferation of cancer cells in vitro. Specific studies have shown its effectiveness against human tumor cell lines such as HeLa and HCT116 .

3. Anti-inflammatory Effects

- There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for:

- Antibiotic Development : Targeting resistant bacterial strains.

- Cancer Therapeutics : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : Potentially useful in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.